N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
Brand Name: Vulcanchem
CAS No.: 1171919-93-9
VCID: VC0111257
InChI: InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17)
SMILES: CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br
Molecular Formula: C13H19BrN2O3
Molecular Weight: 331.21

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

CAS No.: 1171919-93-9

Cat. No.: VC0111257

Molecular Formula: C13H19BrN2O3

Molecular Weight: 331.21

* For research use only. Not for human or veterinary use.

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide - 1171919-93-9

Specification

CAS No. 1171919-93-9
Molecular Formula C13H19BrN2O3
Molecular Weight 331.21
IUPAC Name N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17)
Standard InChI Key JHMUBDBYWXYWDS-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br

Introduction

Chemical Identity and Structural Characteristics

Basic Properties

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is an organic compound with distinctive structural features that contribute to its chemical and biological properties. The compound is characterized by its pyridine backbone with specific functional group modifications that determine its reactivity and potential applications.

The basic chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1171919-93-9
Molecular FormulaC13H19BrN2O3
Molecular Weight331.21 g/mol
IUPAC NameN-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
SMILES NotationCC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br
Standard InChIInChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17)
Standard InChIKeyJHMUBDBYWXYWDS-UHFFFAOYSA-N
PubChem Compound ID46737844

This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of specific functional groups at defined positions on the pyridine ring contributes to the compound's unique chemical behavior and biological profile.

Structural Analysis

The molecular structure of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide features several key components that define its chemical identity:

  • A pyridine ring that serves as the central scaffold

  • A bromine atom at the 2-position of the pyridine ring, which can participate in coupling reactions and other transformations

  • A dimethoxymethyl group (-CH(OCH3)2) at the 5-position, which provides a protected aldehyde functionality

  • A pivalamide group (2,2-dimethylpropanamide) at the 3-position, which contains an amide bond that can engage in hydrogen bonding interactions

Synthesis and Chemical Reactions

Synthetic Pathways

Biological Activity and Pharmacological Profile

Molecular Mechanisms

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound may act as an inhibitor or modulator in various metabolic pathways, influencing cellular processes such as signal transduction or metabolic regulation.

  • The pyridine ring can engage in π-π interactions with aromatic amino acid residues in protein binding pockets

  • The amide group can participate in hydrogen bonding interactions with amino acid residues in receptor binding sites

  • The bromine atom can form halogen bonds, which have been recognized as important non-covalent interactions in drug-receptor complexes

  • The dimethoxymethyl group provides additional sites for hydrogen bonding and hydrophobic interactions

These structural elements collectively contribute to the compound's ability to interact with biological targets and potentially modulate their function. Detailed structure-activity relationship studies would be necessary to establish the precise contribution of each structural element to the compound's biological activity.

Antimicrobial Properties

Pyridine derivatives, including compounds similar to N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide, have demonstrated significant antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains, suggesting potential applications in the development of new antimicrobial agents.

While specific data on the antimicrobial activity of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is limited in the available search results, the compound's structural features suggest potential antimicrobial activity based on comparison with similar pyridine derivatives. The presence of the bromine atom and the dimethoxymethyl group may contribute to the compound's ability to interact with bacterial targets and disrupt essential cellular processes.

Further investigation into the compound's spectrum of activity, potency, and mechanism of antimicrobial action would be valuable for assessing its potential as a lead compound for the development of new antibacterial agents. This is particularly important in the context of the growing challenge of antimicrobial resistance, which necessitates the discovery and development of novel antibiotics with distinctive mechanisms of action.

Other Biological Activities

Beyond antimicrobial properties, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and related pyridine derivatives may exhibit a range of other biological activities. These could include:

  • Enzyme inhibition: The compound may interfere with the function of specific enzymes involved in pathological processes

  • Receptor modulation: Interaction with cell surface or nuclear receptors could influence signaling pathways

  • Anti-inflammatory effects: Modification of inflammatory cascades through interaction with key mediators

  • Antioxidant properties: Protection against oxidative stress through scavenging of reactive oxygen species

These potential biological activities require experimental validation through appropriate in vitro and in vivo assays. The structural features of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide provide a foundation for exploring these activities and understanding the structure-activity relationships that govern them.

Applications in Medicinal Chemistry

Structure-Activity Relationships

Understanding the relationship between the structure of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and its biological activities is essential for rational drug design. Structure-activity relationship (SAR) studies can identify the critical structural elements that contribute to the compound's interaction with biological targets.

Key structural elements that may influence the biological activity include:

Search result mentions several structurally related compounds that could provide insight into structure-activity relationships:

CompoundCAS NumberStructural Similarity
2-Bromo-5-(difluoromethoxy)pyridine845827-14-70.86
2-Bromo-5-(trifluoromethoxy)pyridine888327-36-40.84
2-Bromo-5-methoxypyridin-3-amine1043688-99-80.84

Comparative analysis of the biological activities of these structurally related compounds could reveal important trends and guide the design of optimized derivatives with enhanced properties .

Therapeutic Prospects

The therapeutic prospects of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide and its derivatives span multiple disease areas, reflecting the diverse biological activities of pyridine-based compounds. Potential therapeutic applications include:

  • Infectious diseases: Leveraging the antimicrobial properties of pyridine derivatives for the development of new antibiotics

  • Inflammatory disorders: Targeting inflammatory pathways through specific interactions with key mediators

  • Metabolic diseases: Modulating enzymatic activities involved in metabolic regulation

  • Neurological disorders: Interacting with neuroreceptors or neurotransmitter systems

The development of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide derivatives as therapeutic agents would require comprehensive preclinical evaluation, including assessment of efficacy, safety, pharmacokinetics, and drug-like properties. The compound's unique structural features provide a promising starting point for such development efforts.

Current Research and Future Directions

Emerging Applications

Beyond traditional pharmaceutical applications, N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide may find utility in emerging fields that leverage the unique properties of pyridine derivatives:

  • Chemical biology: As probes for studying biological systems and mechanisms

  • Materials science: As building blocks for functional materials with specific properties

  • Agricultural chemistry: As templates for the development of crop protection agents

  • Catalysis: As ligands or precursors for catalytic systems

These emerging applications reflect the versatility of pyridine-based scaffolds and the potential for N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide to contribute to diverse areas of scientific and technological development.

Research Challenges and Opportunities

Research on N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide faces several challenges but also presents significant opportunities for scientific advancement:

Challenges:

  • Optimization of synthetic routes to improve scalability and cost-effectiveness

  • Elucidation of precise mechanisms of action for observed biological activities

  • Development of derivatives with improved pharmacokinetic properties

  • Addressing potential toxicity or off-target effects

Opportunities:

  • Exploration of novel chemical transformations enabled by the compound's reactive sites

  • Discovery of new biological activities through comprehensive screening programs

  • Application of advanced computational methods to predict properties and interactions

  • Integration with emerging technologies such as artificial intelligence for accelerated discovery

Addressing these challenges and capitalizing on these opportunities will drive the field forward and expand the potential applications of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide in various scientific and technological domains.

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